3-脱氢莽草酸

概述

描述

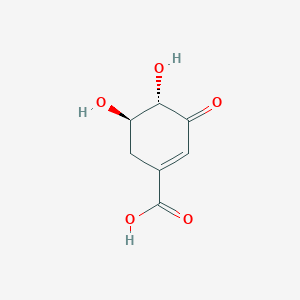

3-脱氢莽草酸: 是一种与莽草酸 密切相关的化合物。 它在莽草酸的生物合成途径中充当中间体 。 莽草酸本身是植物和微生物中芳香族化合物生物合成的关键前体。

科学研究应用

3-脱氢莽草酸在以下方面有应用:

- 化学 :作为合成芳香族化合物的先驱。

- 生物学 :在次生代谢产物的生物合成中。

- 医学 :由于其参与基本途径,具有潜在的治疗应用。

- 工业 :用于生产有价值的化学品。

作用机制

3-脱氢莽草酸发挥作用的确切机制取决于具体情况。 它可能充当其他分子的生物合成前体,或直接与分子靶标和途径相互作用。

未来方向

Recent research has focused on the development of a synthetic 3-Dehydroshikimate biosensor in Escherichia coli for metabolite monitoring and genetic screening . Another study reported that the expression of a 3-dehydroshikimate dehydratase reduces lignin content and improves biomass saccharification efficiency . These studies suggest that 3-Dehydroshikimate and its related pathways could be potential targets for genetic engineering and industrial applications .

生化分析

Biochemical Properties

3-DHS is produced from 3-dehydroquinate by the enzyme 3-dehydroquinate dehydratase . It is then reduced to shikimic acid by the enzyme shikimate dehydrogenase, which uses nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor . The enzyme 3-dehydroquinate dehydratase is crucial in the third step of the chorismate pathway, which leads to the biosynthesis of aromatic amino acids .

Cellular Effects

3-DHS is a useful starting metabolite for the biosynthesis of muconic acid (MA) and shikimic acid (SA), which are precursors of various valuable polymers and drugs . It plays a significant role in the cellular metabolism of organisms that possess the shikimate pathway .

Molecular Mechanism

The molecular mechanism of 3-DHS involves its conversion to shikimic acid by the enzyme shikimate dehydrogenase . This enzyme uses NADPH as a cofactor, indicating that 3-DHS may influence cellular redox balance and energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-DHS can change over time. For instance, the expression of a 3-dehydroshikimate dehydratase in E. coli resulted in de novo synthesis of a significant amount of protocatechuic acid (PCA) in a modified M9 medium with glycerol as a carbon source .

Dosage Effects in Animal Models

As 3-DHS is not present in animals, its dosage effects in animal models are not applicable .

Metabolic Pathways

3-DHS is involved in the shikimate pathway, a crucial metabolic route in plants, bacteria, fungi, and some parasites . It is produced from 3-dehydroquinate by the enzyme 3-dehydroquinate dehydratase and is then reduced to shikimic acid by the enzyme shikimate dehydrogenase .

Transport and Distribution

It is known that 3-DHS is produced in the periplasmic space in Gluconobacter oxydans .

Subcellular Localization

The subcellular localization of 3-DHS is likely to depend on the organism and the specific enzymes involved in its biosynthesis. For instance, in Gluconobacter oxydans, 3-DHS is produced in the periplasmic space .

准备方法

a. 合成路线

3-脱氢莽草酸的合成涉及以下步骤:

3-脱氢奎宁酸脱水: 酶 催化从3-脱氢奎宁酸中去除一个水分子,生成3-脱氢莽草酸。

还原为莽草酸: 3-脱氢莽草酸通过酶 进一步还原为莽草酸,使用 作为辅因子。

b. 工业生产

3-脱氢莽草酸可以通过对莽草酸途径进行代谢工程以大量获得。 该化合物除了在生物合成中起中间体的作用外,还有其他应用。

化学反应分析

3-脱氢莽草酸可以进行各种反应,包括:

- 氧化

- 还原

- 取代

这些反应中使用的常见试剂和条件各不相同,但通常涉及酶或化学催化剂。 形成的主要产物取决于具体的反应条件。

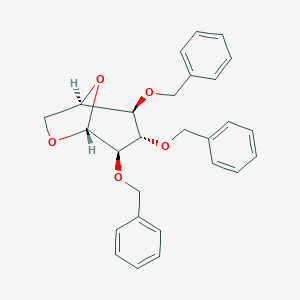

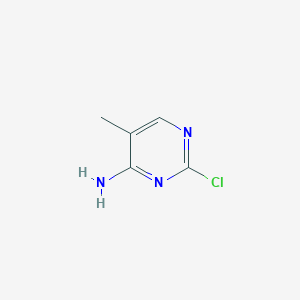

相似化合物的比较

3-脱氢莽草酸与莽草酸途径中的其他中间体(如3-脱氢奎宁酸 和莽草酸 )具有相似性。 其作为中间体的独特位置使其与众不同。

属性

IUPAC Name |

(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWWJZMPHJJOPH-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)C=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030506 | |

| Record name | (-)-3-Dehydroshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-42-1 | |

| Record name | (-)-3-Dehydroshikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-3-Dehydroshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Dehydroshikimic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

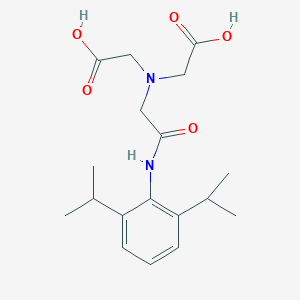

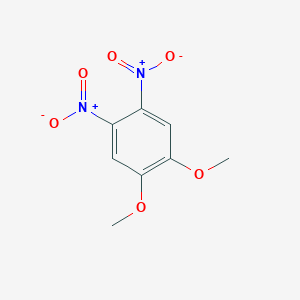

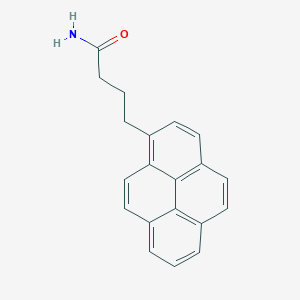

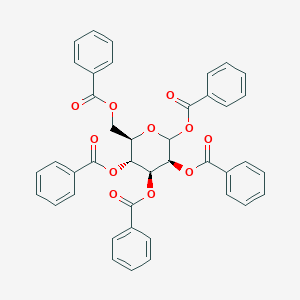

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

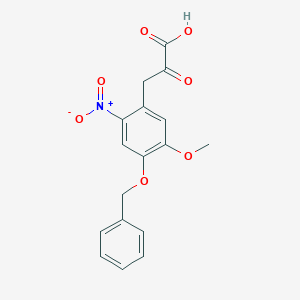

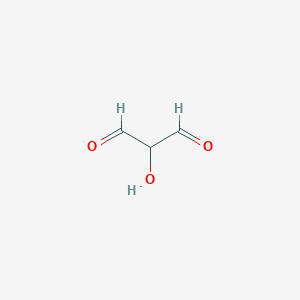

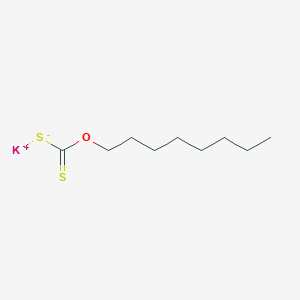

Feasible Synthetic Routes

ANone: 3-Dehydroshikimate (DHS) is a key intermediate in the shikimate pathway, a metabolic route found in plants, bacteria, and fungi, but not in animals. [] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other crucial aromatic compounds. [, ]

ANone: DHS is the substrate for the enzyme shikimate dehydrogenase (SDH). [, ] SDH catalyzes the NADPH-dependent reduction of DHS to shikimate, the next intermediate in the shikimate pathway. [, , ]

ANone: The conversion of DHS to shikimate is essential for the eventual production of chorismate. [] Chorismate serves as a precursor for the biosynthesis of various aromatic compounds, including the aromatic amino acids and other essential metabolites. [, ]

ANone: The molecular formula of DHS is C₇H₆O₆ and its molecular weight is 186.12 g/mol.

ANone: While the provided research doesn't delve into detailed spectroscopic characterization of DHS, studies commonly utilize techniques like UV-Vis spectroscopy to monitor DHS concentrations. [, ] For instance, membrane-bound 3-dehydroshikimate dehydratase (mDSD) from Gluconobacter oxydans IFO 3244 exhibits a sole peak at 280 nm in the UV absorption spectrum. []

ANone: Several enzymes play key roles in DHS metabolism:

- 3-Dehydroquinate Dehydratase (DHQD): Catalyzes the reversible dehydration of 3-dehydroquinate to DHS. [] There are two types of DHQDs: type I, which utilizes a Schiff base mechanism, and type II, which does not. [, ]

- Shikimate Dehydrogenase (SDH): Catalyzes the NADPH-dependent reversible reduction of DHS to shikimate. [, , ] The enzyme exhibits a unique NADPH binding mode characterized by a glycine-rich P-loop with a conserved GAGGXX motif. []

- 3-Dehydroshikimate Dehydratase (DSD): Catalyzes the aromatization of DHS to protocatechuate. [, , , ] A membrane-bound form, mDSD, has been identified in Gluconobacter oxydans IFO 3244. []

ANone: Enzymes involved in DHS metabolism are crucial for various biotechnological applications:

- Shikimate Production: SDH from Gluconobacter oxydans IFO 3244 has been successfully applied for enzymatic shikimate production from DHS. []

- Protocatechuate Production: Engineering efforts have focused on developing microbial strains capable of producing protocatechuate from DHS using DSD. [, , , ]

- Muconic Acid Production: Metabolic engineering strategies utilize DHS as a precursor for the biosynthesis of cis,cis-muconic acid, a valuable platform chemical for polymer production. [, ]

ANone: Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have been employed to:

- Investigate DHS Binding: MD simulations helped predict the binding modes of DHS and NADPH within the active site of shikimate dehydrogenase from Mycobacterium tuberculosis (MtbSDH). [, ]

- Design Inhibitors: Molecular docking studies have aided in identifying potential inhibitors targeting 3-dehydroquinate dehydratase from Salmonella typhi. []

- Understand Enzyme Mechanism: MD simulations combined with site-directed mutagenesis studies provided insights into the roles of key amino acid residues in the catalytic mechanism of MtbSDH. []

ANone: While specific SAR studies focusing on DHS analogs are not extensively covered in the provided research, one study explored the inhibition of SDH by 6-nitroquinazoline-2,4-diol (NQD). [] NQD showed non-competitive inhibition of SDH by reducing Vmax without affecting KM. []

ANone: Key resources and techniques used in DHS and shikimate pathway research include:

- Microbial Strains: Genetically engineered strains of bacteria like Escherichia coli and Gluconobacter oxydans serve as platforms for DHS production and pathway manipulation. [, , , , , , , ]

- Enzyme Purification and Characterization: Various chromatographic methods are utilized to purify enzymes like SDH, DHQD, and DSD. [, , , , ] Enzyme kinetics studies help determine key parameters such as Km and Vmax. [, , , ]

- Metabolic Engineering Tools: Strategies like gene knockout, overexpression, and the introduction of heterologous genes are employed to manipulate the shikimate pathway for desired product formation. [, , , , ]

- Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of DHS and related metabolites. [, ]

ANone: The shikimate pathway was first elucidated in the 1950s, leading to the discovery of its importance in aromatic compound biosynthesis. [] Early research focused on characterizing individual enzymes within the pathway, such as DHQD and SDH, from various organisms. [, , , ] The advent of genetic engineering techniques in the late 20th century allowed for the manipulation of the shikimate pathway in microbes like E. coli, opening avenues for producing valuable compounds like shikimate and DHS. [, , , , ] Research continues to explore new enzymes and metabolic engineering strategies to further enhance the production of DHS and other shikimate pathway derivatives for various biotechnological applications.

ANone: Research on DHS and the shikimate pathway heavily relies on interdisciplinary collaboration:

- Biochemistry: Characterizes enzymes involved in DHS metabolism, unraveling their catalytic mechanisms and kinetic properties. [, , , , , , ]

- Molecular Biology: Provides tools for gene cloning, expression, and manipulation, enabling metabolic engineering of the shikimate pathway. [, , , , ]

- Computational Chemistry: Offers insights into enzyme-substrate interactions, facilitates inhibitor design, and aids in understanding the dynamics of enzymes involved in DHS metabolism. [, , , ]

- Analytical Chemistry: Develops and applies techniques for the identification, quantification, and monitoring of DHS and related metabolites. [, ]

- Synthetic Biology: Integrates knowledge from various disciplines to design and construct novel biological systems for optimized production of DHS and its derivatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)